Cyclafuramid - 34849-42-8

Cyclafuramid

Catalog Number: EVT-6727073
CAS Number: 34849-42-8
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclafuramid is a chemical compound notable for its unique structure and diverse applications in various scientific fields. It is characterized by a furan ring that is substituted with a cyclohexyl group and two methyl groups. The molecular formula of Cyclafuramid is C13H19NO2C_{13}H_{19}NO_2 and it has a molecular weight of 221.30 g/mol. This compound is primarily recognized for its potential applications in pharmaceuticals and agrochemicals, particularly as an insecticide and acaricide in agricultural settings.

Source and Classification

Cyclafuramid can be sourced from various chemical suppliers, with its chemical registry number being 34849-42-8. It falls under the classification of organic compounds, specifically within the categories of amides and furan derivatives. Given its structural characteristics, it is also classified as a heterocyclic compound due to the presence of the furan ring.

Synthesis Analysis

Methods

Cyclafuramid can be synthesized through several methods, with one common route involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with cyclohexylamine under controlled conditions. Another method includes stirring α-acetoxypropionaldehyde with acetoacetic cyclohexylamide in specific proportions. The synthesis typically requires careful temperature control and the use of solvents to facilitate the reaction.

Technical Details

The synthesis process often involves:

  • Reagents: α-acetoxypropionaldehyde, acetoacetic cyclohexylamide.
  • Conditions: The reaction is generally performed under reflux conditions to ensure complete conversion.
  • Yield: High yields are achievable, often exceeding 80% depending on the specific method employed.
Molecular Structure Analysis

Structure

The molecular structure of Cyclafuramid features a furan ring with substituents that influence its reactivity and properties. The structural representation can be summarized as follows:

  • Furan Ring: A five-membered aromatic ring containing oxygen.
  • Cyclohexyl Group: A six-membered saturated ring attached to the furan.
  • Methyl Groups: Two methyl groups attached to the furan ring.

Data

  • Canonical SMILES: CC1=CC(=C(O1)C)C(=O)NC2CCCCC2
  • InChI Key: OYRIKLVYHTWHCZ-UHFFFAOYSA-N
    These structural data points facilitate computational modeling and further analysis of Cyclafuramid's interactions and properties.
Chemical Reactions Analysis

Reactions

Cyclafuramid undergoes various chemical reactions that include:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to carboxylic acid derivatives.
  • Reduction: The amide group can be reduced to an amine using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Substitution at the furan ring can occur with halogens or nucleophiles, making it versatile for further chemical modifications.

Technical Details

The specific conditions for these reactions vary:

  • Oxidation Conditions: Typically conducted in aqueous solutions at elevated temperatures.
  • Reduction Conditions: Carried out under an inert atmosphere to prevent oxidation of sensitive intermediates.
Mechanism of Action

The mechanism of action for Cyclafuramid primarily relates to its biological activity as an insecticide. It operates by inhibiting key enzymatic pathways in target organisms, particularly affecting neurotransmitter regulation. This leads to paralysis and eventual death in pests exposed to the compound.

Process and Data

Research indicates that Cyclafuramid targets specific receptors involved in neuronal signaling, disrupting normal physiological processes. Studies have shown effective dosages leading to significant mortality rates in test insect populations, highlighting its potential efficacy in pest control applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
  • Melting Point: Specific melting point data varies but is generally within the range expected for similar compounds.

Chemical Properties

  • Stability: Cyclafuramid exhibits moderate stability under ambient conditions but may degrade when exposed to strong acids or bases.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns, making it suitable for further chemical transformations.

Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these properties accurately .

Applications

Cyclafuramid has several scientific uses, particularly in agriculture as an insecticide and acaricide. Its ability to disrupt pest physiology makes it valuable for crop protection against various insects and mites. Additionally, ongoing research explores its potential therapeutic applications in pharmaceuticals due to its unique structural properties.

Introduction to Cyclophosphamide in Modern Therapeutics

Historical Context and Development of Oxazaphosphorine Cytostatics

The development of cyclophosphamide originated from Norbert Brock’s pioneering "active form, transport form" concept in the 1950s. Seeking to improve tumor selectivity over nitrogen mustard (NM), Brock hypothesized that masking NM with a phosphoramide bond would exploit presumed elevated phosphoamidase activity in cancer cells. This bond would cleave intracellularly, releasing cytotoxic NM selectively within tumors [9].

CP emerged as the lead compound from systematic structure-activity studies of oxazaphosphorines. Synthesized in 1957 and clinically approved as Endoxan in 1958, CP initially appeared to validate Brock’s hypothesis due to its potent antitumor effects in rodent models. However, subsequent investigations revealed a critical flaw: Tumor phosphoamidase activity did not correlate with CP sensitivity. Instead, hepatic cytochrome P450 enzymes (primarily CYP2B6, 3A4, 2C9) were identified as essential for prodrug activation—fundamentally reshaping understanding of CP's pharmacology [9] [5].

Baxter International Inc. later revolutionized CP manufacturing through:

  • Advanced Purification: Implementing chromatographic techniques to minimize cytotoxic impurities.
  • Stable Formulations: Developing lyophilized and optimized solution formulations for extended shelf-life.
  • Scalable Synthesis: Introducing continuous manufacturing processes to meet global demand [5].

Table 1: Key Milestones in Cyclophosphamide Development

YearMilestoneSignificance
1957Synthesis of Cyclophosphamide by Brock et al.First oxazaphosphorine designed for tumor-selective activation.
1958Clinical launch as Endoxan (Germany)Introduction into oncology practice; initial use based on phosphoamidase hypothesis.
1960sDiscovery of hepatic P450-mediated activation (4-hydroxylation)Paradigm shift: metabolic activation understood, explaining biodistribution and toxicity patterns.
1970sIdentification of acrolein as cause of hemorrhagic cystitisRationale for co-administration of uroprotectants (mesna).
1990sBaxter’s manufacturing innovations (purification, scaling)Enabled reliable, large-scale production meeting global demand with consistent quality [5].
2010sElucidation of 3-hydroxypropanal (HPA) as a critical in vivo metabolite [9]Revealed HPA's role in apoptosis potentiation, refining the mechanism of action.

Clinical Significance in Oncology and Immunomodulation

Cyclophosphamide’s clinical impact stems from its dual functionality: direct cytotoxicity against proliferating cells and dose-dependent immunomodulation.

Oncological Applications

As a backbone of numerous combination regimens, CP’s DNA crosslinking activity (via metabolite phosphoramide mustard) disrupts replication across diverse malignancies:

  • Lymphoproliferative Malignancies: Core component of CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, Prednisone) for non-Hodgkin lymphoma and derivatives for Burkitt lymphoma, Hodgkin lymphoma, and multiple myeloma [3] [6].
  • Solid Tumors: Included in CMF (Cyclophosphamide, Methotrexate, Fluorouracil) for breast cancer and protocols for neuroblastoma, retinoblastoma, ovarian adenocarcinoma, and sarcoma [4] [6].
  • Stem Cell Transplantation: High-dose CP provides myeloablation prior to autologous or allogeneic stem cell rescue [3].

Table 2: Key Cyclophosphamide-Based Chemotherapy Regimens in Oncology

RegimenComponent MalignanciesRole of Cyclophosphamide
CHOP/R-CHOPAggressive B-cell NHL (e.g., Diffuse Large B-Cell)DNA alkylation leading to tumor cell apoptosis; synergizes with anthracycline and vinca alkaloid.
CMFEarly-stage Breast CancerCytotoxic backbone combined with antimetabolites.
BEACOPPAdvanced Hodgkin LymphomaHigh-dose component contributing to potent cytoreduction.
ConditioningPre-transplant (Autologous/Allogeneic)Myeloablative agent eliminating residual malignant and normal hematopoietic stem cells.

Immunomodulatory Mechanisms

Beyond cytotoxicity, CP exhibits schedule-dependent immune effects:

  • High-Dose (>120 mg/kg): Profound lymphodepletion, eradicating T and B cells, enabling hematopoietic stem cell engraftment or resetting pathogenic immune responses in autoimmune diseases [2] [8].
  • Low-Dose Metronomic (1–3 mg/kg/day):
  • Selective depletion of regulatory T cells (Tregs), reducing tumor-induced immunosuppression [2] [7].
  • Transient enhancement of effector T-cell responses and promotion of Th1-type cytokines.
  • Induction of type I interferons, supporting antitumor immunity [7] [8].
  • Immunogenic Cell Death: CP-treated tumor cells may enhance antigen presentation and dendritic cell activation.

These properties enable CP use in autoimmune conditions (e.g., lupus nephritis, ANCA-associated vasculitis) and as an adjunct in cancer immunotherapy to overcome tolerance [2] [4].

Table 3: Dose-Dependent Immunomodulatory Effects of Cyclophosphamide

Dose RangePrimary Immune EffectsClinical Applications
High-Dose (>120 mg/kg)Pan-lymphodepletion (T cells, B cells, NK cells); ablation of autoreactive clones.Conditioning for hematopoietic stem cell transplantation; severe autoimmune disease.
Intermediate DoseTransient lymphopenia followed by homeostatic reconstitution; reduced Treg frequency.Pulse therapy for autoimmune vasculitis or lupus.
Low-Dose Metronomic (1–3 mg/kg/day)Selective Treg depletion; enhanced effector T-cell function; induction of IFN-α; inhibition of tumor angiogenesis.Adjunct to cancer vaccines; maintenance therapy in advanced cancer; immunogenic modulation.

Unresolved Challenges in Mechanism-Driven Optimization

Despite extensive clinical use, key mechanistic ambiguities hindered rational optimization of CP:

  • Discrepancy Between In Vitro and In Vivo Activation:For decades, CP’s alkylating metabolite phosphoramide mustard (PAM) was thought to form solely via non-enzymatic β-elimination of acrolein from aldophosphamide (ALD). However, this model failed to explain CP’s superior therapeutic index in vivo compared to injected PAM. The discovery of 3-hydroxypropanal (HPA) as a significant in vivo metabolite revealed an alternative pathway: enzymatic cleavage of ALD by phosphodiesterases (PDEs), yielding PAM and HPA [9].

  • Role of HPA in Apoptotic Potentiation:HPA (Reuterin) is not merely an inert byproduct. It exerts pro-apoptotic effects:

  • Downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.
  • Inhibition of NF-κB nuclear translocation, preventing its anti-apoptotic signaling.
  • Enhancement of p38/JNK MAPK phosphorylation, promoting apoptosis [9].Critically, CP-induced DNA damage (PAM) initiates p53-dependent apoptosis, which is potentiated by HPA. This synergism explains CP’s efficacy versus pure alkylators [9].
  • Resistance Mechanisms and Metabolic Detoxification:Tumor resistance arises partly from aldehyde dehydrogenase (ALDH1A1) activity, converting aldophosphamide into inactive carboxyphosphamide. Cells with high ALDH activity (e.g., stem-like cells) evade CP cytotoxicity [3] [9]. Additionally, variability in hepatic P450 isoforms (CYP2B6, 2C19) and glutathione conjugation influences activation and detoxification.

  • Past Failures in Derivative Development:Efforts to improve CP focused on concentrating alkylating metabolites in tumors, neglecting HPA’s role. Glufosfamide (glucose-conjugated ifosfamide mustard) exemplifies this, showing limited success due to overlooking the HPA-apoptosis synergy [9]. New derivatives must preserve or enhance the ALD→PAM + HPA pathway.

Table 4: Key Metabolic Pathways and Resistance Factors in Cyclophosphamide Pharmacology

Metabolite/PathwayBiological RoleImpact on Efficacy/Resistance
4-Hydroxycyclophosphamide (CPOH)Proximal active metabolite (P450 product); equilibrates with aldophosphamide (ALD).Essential for therapeutic activity; rate-limiting step influenced by P450 genetics.
Aldehyde Dehydrogenase (ALDH1A1)Detoxifies ALD → Carboxyphosphamide (inactive).Major resistance mechanism; high ALDH in cancer stem cells confers resistance.
Phosphodiesterase (PDE) CleavageConverts ALD → Phosphoramide Mustard (PAM) + 3-Hydroxypropanal (HPA).Primary in vivo activation route; generates synergistic alkylating/pro-apoptotic agents.
β-Elimination (non-enzymatic)Converts ALD → PAM + Acrolein (toxic).Minor in vivo pathway; source of bladder toxicity (acrolein).
Glutathione ConjugationDetoxifies PAM and acrolein.Contributes to resistance and toxicity modulation.

Properties

CAS Number

34849-42-8

Product Name

Cyclafuramid

IUPAC Name

N-cyclohexyl-2,5-dimethylfuran-3-carboxamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-9-8-12(10(2)16-9)13(15)14-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15)

InChI Key

OYRIKLVYHTWHCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCCC2

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.